5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide
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Overview
Description
5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of an amidoxime with a carboxylic acid derivative. One common method includes the reaction of an amidoxime with an ester or acid chloride in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of high-energy materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in explosives.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties
Uniqueness
5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups enhances its lipophilicity and potential for interaction with biological targets .
Properties
CAS No. |
918814-23-0 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-3-4-8-5(9-11-4)6(10)7-2/h3H2,1-2H3,(H,7,10) |
InChI Key |
DDNLHMQENOBTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C(=O)NC |
Origin of Product |
United States |
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